3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a thienopyridine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The presence of an amino group and a bromine atom on the thienopyridine ring, along with a prop-2-enoic acid moiety, makes this compound particularly interesting for synthetic chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid typically involves multi-step organic reactionsThe final step involves the addition of the prop-2-enoic acid moiety under specific reaction conditions, such as the use of a base like sodium hydroxide in a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrogen derivatives.
Substitution: Thiol or amine-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The prop-2-enoic acid moiety can also interact with cellular pathways, influencing processes such as cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromothieno[3,2-c]pyridin-4-amine: Similar structure but lacks the prop-2-enoic acid moiety.
3-Bromo-4-hydroxythieno[3,2-c]pyridine: Contains a hydroxyl group instead of an amino group.
2-Propenoic acid, 3-(4-amino-3-bromothieno[3,2-c]pyridin-7-yl)-, 1,1-dimethylethyl ester: An ester derivative of the compound.
Uniqueness
3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a bromine atom on the thienopyridine ring, along with the prop-2-enoic acid moiety, makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
832697-78-6 |
---|---|
Molekularformel |
C10H7BrN2O2S |
Molekulargewicht |
299.15 g/mol |
IUPAC-Name |
3-(4-amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7BrN2O2S/c11-6-4-16-9-5(1-2-7(14)15)3-13-10(12)8(6)9/h1-4H,(H2,12,13)(H,14,15) |
InChI-Schlüssel |
XXRKAUZAVNCSBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(C(=CS2)Br)C(=N1)N)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.